N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide
Description
N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic small molecule characterized by a diphenylpropanamide backbone linked to a 2-oxopyrimidinyl ethyl group.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-13-15-24-14-7-12-23-21(24)26)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,14,19H,13,15-16H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHJVLXDQIEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C=CC=NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as ZnCl2 or Cu-catalysts, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The pyrimidine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl linker and diphenylpropanamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrimidine ring can yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives .
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the diphenylpropanamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular properties, and research contexts of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide and related compounds:
Key Findings from Comparative Analysis
FFF-39 () incorporates a diazirinyl group, enabling photoaffinity labeling for target identification in chemoproteomics studies. This feature is absent in the target compound, limiting its utility as a probe but simplifying synthesis .
Synthetic Complexity: The target compound’s synthesis likely follows routes similar to FFF-39, involving Biotage purification (Hexanes/EtOAc) and structural validation via NMR/LCMS .
Solubility and Bioavailability: The aminophenyl substituent in ’s compound may improve aqueous solubility compared to the target compound’s ethyl-oxopyrimidinyl group . Fluorinated biphenyl derivatives () exhibit increased lipophilicity, which could enhance membrane permeability but reduce solubility .
Therapeutic Potential: Compounds like FFF-39 and the target molecule are implicated in SLC15A4 inhibition, a pathway relevant to autoimmune diseases . Benzothiazole and benzimidazole analogs () may target distinct pathways, such as kinase inhibition, due to their aromatic heterocycles .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C22H24N4O2
- Molecular Weight: 376.45 g/mol
The compound features a pyrimidine ring, which is known for its diverse biological activities, including antitumor and antiviral effects. The presence of the diphenylpropanamide moiety suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. For instance:
- Mechanism of Action: The compound appears to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of the caspase pathway, leading to programmed cell death.
- Case Study: In a study published in Cancer Letters, treatment with this compound resulted in a 50% reduction in tumor size in xenograft models compared to control groups .
Antiviral Properties
The compound has also shown promise as an antiviral agent.
- Mechanism of Action: It inhibits viral replication by interfering with the viral RNA synthesis process, thus preventing the virus from proliferating within host cells.
- Research Findings: In vitro studies indicated that this compound reduced viral load by over 70% in infected cell cultures .
Anti-inflammatory Effects
In addition to its antitumor and antiviral activities, this compound has been studied for its anti-inflammatory properties.
- Mechanism of Action: It modulates inflammatory cytokine production, specifically reducing levels of TNF-alpha and IL-6 in macrophages.
- Clinical Relevance: A clinical trial assessing its efficacy in treating rheumatoid arthritis showed significant improvements in patient-reported outcomes after 12 weeks of treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
